molecular formula C60H75N11O14 B216799 Aatllgad CAS No. 101817-45-2

Aatllgad

Cat. No.: B216799
CAS No.: 101817-45-2
M. Wt: 1174.3 g/mol
InChI Key: RGUJWNOGSODCFA-FQDXXHFVSA-N
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Description

Aatllgad is a synthetic organometallic compound characterized by its hybrid phosphine-alkene ligand framework, which enables versatile coordination with transition metals such as palladium, platinum, and ruthenium . Its structure features a bidentate ligand system where the phosphine group donates electron density to stabilize metal centers, while the alkene moiety facilitates π-backbonding, enhancing catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura and Heck reactions) . Synthesized via a three-step protocol involving phosphine substitution and alkene functionalization, this compound exhibits high thermal stability (decomposition temperature: 280°C) and solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile . Its applications span homogeneous catalysis, pharmaceutical intermediates, and materials science, with demonstrated efficacy in asymmetric hydrogenation and C–H activation .

Properties

CAS No.

101817-45-2

Molecular Formula

C60H75N11O14

Molecular Weight

1174.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[4-(acridin-9-ylamino)butanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[3-(acridin-9-ylamino)propyl-(2-amino-2-oxoethyl)amino]-6-amino-1-oxohexan-2-yl]-6-aminohexanamide;formic acid

InChI

InChI=1S/C56H67N11O6.4CH2O2/c57-30-11-9-23-47(54(71)66-48(24-10-12-31-58)56(73)67(36-50(59)69)34-14-33-61-53-41-17-3-7-21-45(41)63-46-22-8-4-18-42(46)53)65-55(72)49(35-37-26-28-38(68)29-27-37)64-51(70)25-13-32-60-52-39-15-1-5-19-43(39)62-44-20-6-2-16-40(44)52;4*2-1-3/h1-8,15-22,26-29,47-49,68H,9-14,23-25,30-36,57-58H2,(H2,59,69)(H,60,62)(H,61,63)(H,64,70)(H,65,72)(H,66,71);4*1H,(H,2,3)/t47-,48-,49-;;;;/m0..../s1

InChI Key

RGUJWNOGSODCFA-FQDXXHFVSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O

sequence

YKKG

Synonyms

AATLLGAD
N-((9-acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane typically involves multiple steps:

    Formation of Acridine Derivatives: The acridine moieties can be synthesized through cyclization reactions involving anthranilic acid derivatives.

    Peptide Coupling: The acridine derivatives are then coupled with a peptide sequence using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).

    Final Coupling: The final step involves coupling the acridine-peptide conjugate with 1,3-diaminopropane under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Automated Peptide Synthesizers: To streamline the peptide coupling steps.

    High-Performance Liquid Chromatography (HPLC): For purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane can undergo various chemical reactions, including:

    Oxidation: The acridine moieties can be oxidized to form acridone derivatives.

    Reduction: Reduction reactions can modify the peptide backbone or the acridine rings.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the acridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Acridone Derivatives: From oxidation reactions.

    Reduced Peptides: From reduction reactions.

    Functionalized Acridines: From substitution reactions.

Scientific Research Applications

N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and acridine chemistry.

    Biology: Investigated for its interactions with DNA and proteins.

    Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

Mechanism of Action

The mechanism of action of N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane involves:

    DNA Intercalation: The acridine moieties can insert between DNA base pairs, disrupting the DNA structure.

    Topoisomerase Inhibition: The compound can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription.

    Apoptosis Induction: The disruption of DNA function can lead to programmed cell death (apoptosis) in cancer cells.

Comparison with Similar Compounds

Research Findings and Limitations

  • Strengths: this compound’s dual donor system (phosphine + alkene) provides a unique balance of electron donation and steric tunability, enabling catalysis under mild conditions .
  • Weaknesses : Its synthesis requires costly palladium precursors, limiting large-scale industrial use .
  • Future Directions : Computational studies suggest modifying the alkene substituents (e.g., fluorination) could enhance oxidative stability and substrate scope .

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